Amino-3-(2-aminoethylamino)propan-2-ol
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Overview
Description
1-amino-3-(2-aminoethylamino)propan-2-ol is an organic compound with the molecular formula C5H14N2O. It is also known by other names such as N-(β-Hydroxypropyl)ethylenediamine and 2-Propanol, 1-[(2-aminoethyl)amino]-. This compound is characterized by the presence of both amine and alcohol functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-amino-3-(2-aminoethylamino)propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of ethylenediamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1-amino-3-(2-aminoethylamino)propan-2-ol often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the formation of by-products. The reaction conditions, such as temperature, pressure, and catalyst presence, are optimized to maximize efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(2-aminoethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield aldehydes or ketones, while substitution reactions can produce a wide range of amine derivatives .
Scientific Research Applications
1-amino-3-(2-aminoethylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-amino-3-(2-aminoethylamino)propan-2-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of both amine and alcohol groups allows it to participate in hydrogen bonding and other interactions, influencing its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methylpropan-1-ol: Similar in structure but with a methyl group instead of an ethyl group.
3-amino-2-propanol: Lacks the additional aminoethyl group.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Contains an additional amino group and a longer carbon chain
Uniqueness
1-amino-3-(2-aminoethylamino)propan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H15N3O |
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Molecular Weight |
133.19 g/mol |
IUPAC Name |
1-amino-3-(2-aminoethylamino)propan-2-ol |
InChI |
InChI=1S/C5H15N3O/c6-1-2-8-4-5(9)3-7/h5,8-9H,1-4,6-7H2 |
InChI Key |
JKWUKVQMFDEVES-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCC(CN)O)N |
Origin of Product |
United States |
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